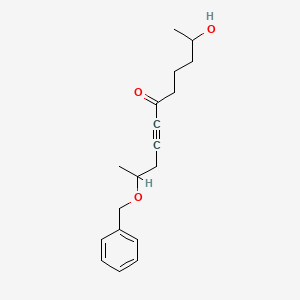![molecular formula C22H18N2O5S B14211023 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide CAS No. 827577-61-7](/img/structure/B14211023.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-benzoylbenzoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like recrystallization and chromatography are likely used to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
科学研究应用
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide has several scientific research applications:
作用机制
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide involves the inhibition of specific enzymes. For instance, it inhibits cytosolic phospholipase A2α (cPLA2α) by binding to its active site, thereby preventing the release of arachidonic acid and subsequent production of inflammatory mediators . This inhibition can reduce inflammation and provide therapeutic benefits in conditions like arthritis .
相似化合物的比较
Similar Compounds
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide is unique due to its specific structure, which allows it to effectively inhibit cPLA2α. This makes it a promising candidate for the development of new anti-inflammatory drugs . Its benzoylphenyl group provides additional stability and specificity in binding to the enzyme’s active site compared to other similar compounds .
属性
CAS 编号 |
827577-61-7 |
|---|---|
分子式 |
C22H18N2O5S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-2-oxopropanamide |
InChI |
InChI=1S/C22H18N2O5S/c1-15(25)22(27)23-17-11-13-18(14-12-17)30(28,29)24-20-10-6-5-9-19(20)21(26)16-7-3-2-4-8-16/h2-14,24H,1H3,(H,23,27) |
InChI 键 |
LNKTXQOKCSOXSW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


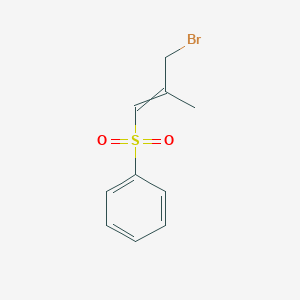
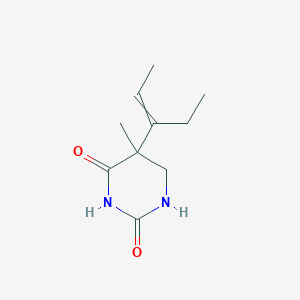
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
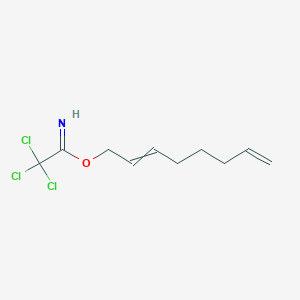
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
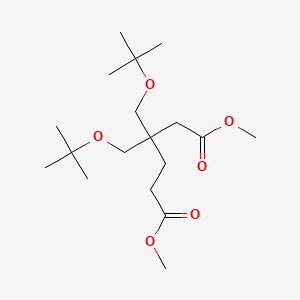
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
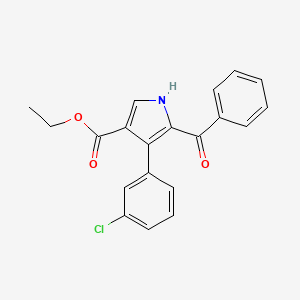
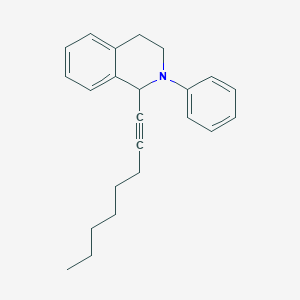
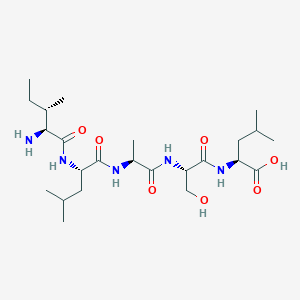
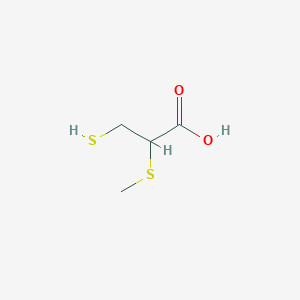
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
